molecular formula C17H13ClN2O2 B2800572 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine CAS No. 339106-11-5

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine

Cat. No. B2800572
CAS RN: 339106-11-5
M. Wt: 312.75
InChI Key: IKOBBLSTWMAKMH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the chlorophenyl and methoxyphenoxy groups could be sites of reactivity. For instance, the chlorine atom on the chlorophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Synthesis and Antibacterial Properties

One study synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, including compounds structurally related to 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine, evaluating their antibacterial properties. These compounds showed promising antibacterial activity, with their effectiveness linked to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008).

Anticancer Applications

Another significant application involves the synthesis of derivatives for anticancer purposes. A study on ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives demonstrated in vitro anticancer activities against various human tumor cell lines. Among these, a compound with a 3-hydroxy-4-methoxyphenyl substituent exhibited the highest GI50 value, indicating potent anticancer potential (Tiwari et al., 2016).

Crystal Structure and Molecular Analysis

The crystal structure of compounds related to 4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine has been extensively studied, providing insights into their molecular conformation and potential interactions. For instance, studies have detailed the crystallization processes and hydrogen bonding patterns, which contribute to understanding the molecular arrangement and potential reactivity of these compounds (Low et al., 2004).

Antibacterial and Antifungal Activities

Research has also focused on synthesizing new derivatives of pyrimidine for antibacterial and antifungal applications. Studies have shown that certain pyrimidine derivatives exhibit significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Jafar et al., 2013).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-21-14-6-8-15(9-7-14)22-17-19-11-10-16(20-17)12-2-4-13(18)5-3-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOBBLSTWMAKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyrimidine

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